molecular formula C7H10N2O B1423679 4-Cyano-1-formyl-piperidine CAS No. 1176419-76-3

4-Cyano-1-formyl-piperidine

Cat. No. B1423679
M. Wt: 138.17 g/mol
InChI Key: RDFHUTHHICVVKZ-UHFFFAOYSA-N
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Description

“4-Cyano-1-formyl-piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Piperidines serve as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Tautomerism and Anionic Effects

One study focused on the tautomeric switching system based on the flexible piperidine unit, showing that a directed shift in tautomeric equilibrium can be achieved through protonation/deprotonation processes. This highlights the compound's role in the development of responsive materials and sensors (Antonov et al., 2013).

Antimycobacterial Activity

Research into the synthesis and biological evaluation of spiro-piperidin-4-ones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This showcases the potential of derivatives of 4-Cyano-1-formyl-piperidine in antimycobacterial drug development (Kumar et al., 2008).

Synthesis and Characterisation of N-Formylpiperidin-4-ones

Another study involved the synthesis and characterisation of N-formylpiperidin-4-ones, examining their stereochemistry and biological activity. This research contributes to the understanding of the structural and biological properties of piperidine derivatives (Sakthivel & Ponnuswamy, 2014).

Cytotoxic Activities

The synthesis and cytotoxic activity of certain piperidine-based compounds were investigated, with some showing significant activity against human tumor cell lines. This research points to the potential of 4-Cyano-1-formyl-piperidine derivatives in cancer therapy (Vosooghi et al., 2010).

Molecular Docking Studies

Studies on derivatives containing a nitrogen heterocycle at C-30 of glycyrrhetinic acid, which includes modifications of piperidine structures, have shown improved antiproliferative effects against human leukemia cells. This underscores the compound's utility in the design of novel anticancer agents (Gao et al., 2010).

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-formylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFHUTHHICVVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formylpiperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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